Lipophilicity (XLogP3) Differentiation: 4-Methyl-Methylene Hydrazine vs. Des-Methyl Analog
The target compound carries a 4-methyl substituent on the naphthalene ring, which increases computed lipophilicity by approximately 0.4 log units relative to the des-methyl analog naphthalen-1-ylmethyl hydrazine. XLogP3 is 2.6 for ((4-Methylnaphthalen-1-yl)methyl)hydrazine versus 2.2 for the non-methylated comparator [1]. This ΔlogP of +0.4 is quantitatively meaningful for membrane permeability prediction and chromatographic retention behaviour, and it implies that the two compounds cannot be considered interchangeable in lead-optimisation programmes that are sensitive to lipophilicity-driven off-target binding or metabolic clearance [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Naphthalen-1-ylmethyl hydrazine (CAS 51421-38-6): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.4 (target compound is more lipophilic) |
| Conditions | PubChem XLogP3 algorithm v3.0; in silico computation under standard conditions |
Why This Matters
A ΔXLogP3 of 0.4 exceeds typical inter-batch variability and constitutes a pharmacologically relevant difference that can shift logD, plasma protein binding, and CYP-mediated clearance, making the two compounds distinct starting points for medicinal chemistry.
- [1] PubChem. XLogP3 values for CID 53401450 ((4-Methylnaphthalen-1-yl)methyl)hydrazine and CID 53445608 (naphthalen-1-ylmethyl hydrazine). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
